3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
Description
3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is a synthetic derivative of the 3,4-dihydronaphthalen-1(2H)-one (DHN) scaffold, a bicyclic ketone structure widely utilized in medicinal chemistry. The hydroxymethyl (-CH2OH) group at the C3 position distinguishes it from other DHN derivatives.
Properties
CAS No. |
88165-86-0 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-8-5-9-3-1-2-4-10(9)11(13)6-8/h1-4,8,12H,5-7H2 |
InChI Key |
CREVFIPIRJCEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)CO |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation: Single-Step Cyclization
Reaction Mechanism and Optimization
The most industrially viable method, described in US5019655A, employs a Friedel-Crafts alkylation between α-naphthol (1) and substituted phenyl compounds (2) in the presence of Lewis acids like aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). This one-step process circumvents multi-step sequences, reducing reaction time and cost. The mechanism involves electrophilic aromatic substitution, where the Lewis acid activates the phenyl compound for attack by the electron-rich α-naphthol.
Critical parameters include:
- Molar ratios : 2–5 equivalents of phenyl compound per α-naphthol.
- Catalyst loading : 1.5–3 equivalents of AlCl₃ relative to α-naphthol.
- Temperature : 50–70°C, balancing reaction rate and side-product formation.
Table 1: Optimized Conditions for Friedel-Crafts Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Phenyl compound excess | 2–5 equivalents | Maximizes cyclization efficiency |
| AlCl₃ loading | 1.5–3 equivalents | Avoids over-acidification |
| Reaction temperature | 50–70°C | Prevents decomposition |
| Duration | 1–3 hours | Ensures completion |
Under these conditions, yields reach 80% with minimal byproducts. For example, reacting 1 mole of α-naphthol with 2 moles of orthodichlorobenzene and 2 moles of AlCl₃ at 65°C for 3 hours yielded 177.8 g of product after purification.
Purification and Isolation Techniques
Solvent-Based Crystallization
Post-synthesis, the crude product is purified via sequential solvent treatments. US5019655A details a protocol using methyl ethyl ketone (MEK) and methanol (MeOH):
- Dissolution : 300 g crude product in 400 mL MEK at 60°C.
- Decolorization : 2 g activated charcoal removes impurities.
- Crystallization : Dilution with 250 mL MeOH and cooling to 0°C yields a light beige solid.
Recrystallization in a 2:2.5 MEK:MeOH ratio elevates purity to >99.5%, suitable for pharmaceutical applications.
Comparative Analysis of Synthetic Routes
Table 3: Friedel-Crafts vs. Hydrogenation Methods
| Criteria | Friedel-Crafts | Hydrogenation |
|---|---|---|
| Steps | 1 | 2+ |
| Yield | 80% | 90–95% |
| Catalyst cost | Low (AlCl₃) | High (Pd/C) |
| Byproducts | Minimal | Requires pH control |
| Industrial feasibility | High | Moderate |
The Friedel-Crafts method excels in simplicity and cost, while hydrogenation offers superior stereoselectivity for hydroxylated derivatives.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Pharmacokinetic and Toxicity Profiles
- Hydroxymethyl vs. Hydroxyl Groups :
Hydroxymethyl (-CH2OH) offers moderate polarity, balancing solubility and membrane permeability better than polar hydroxyl (-OH) groups (e.g., 2,8-dihydroxy-DHN) . - Halogenated Derivatives :
Bromo and fluoro substituents () enhance metabolic stability but may increase toxicity risks due to bioaccumulation .
Data Table: Key DHN Derivatives and Properties
Biological Activity
3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one, a chiral compound belonging to the class of 3,4-dihydronaphthalenones, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its anti-inflammatory, antioxidant, and potential therapeutic effects.
The molecular formula of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is CHO, with a molecular weight of approximately 176.21 g/mol. Its structure features a hydroxymethyl group and a ketone functional group, which play critical roles in its reactivity and biological interactions.
1. Anti-inflammatory Effects
Research indicates that derivatives of 3,4-dihydronaphthalenones exhibit significant anti-inflammatory properties. Specifically, studies have shown that these compounds can inhibit the production of reactive oxygen species (ROS) in macrophages, suggesting their potential use in treating inflammatory diseases.
Case Study:
In a study examining the effects of various 3,4-dihydronaphthalenones on inflammation, it was found that certain derivatives reduced the levels of pro-inflammatory cytokines in vitro and in animal models of inflammation.
2. Antioxidant Activity
The antioxidant activity of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has been evaluated through various assays. The compound demonstrated a capacity to scavenge free radicals and inhibit lipid peroxidation, indicating its potential as an antioxidant agent .
Data Table: Antioxidant Activity Comparison
| Compound | IC (µM) | Assay Type |
|---|---|---|
| 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one | 15.5 | DPPH Scavenging |
| Trolox | 10.0 | DPPH Scavenging |
| Ascorbic Acid | 12.5 | DPPH Scavenging |
The biological activity of 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one can be attributed to its ability to interact with various biochemical pathways. The presence of the hydroxymethyl group enhances its binding affinity to biological targets, which may include enzymes involved in inflammatory processes .
Molecular Docking Studies:
Molecular docking simulations have indicated that this compound can effectively bind to targets such as cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the inflammatory response .
Therapeutic Potential
Given its biological activities, 3-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one shows promise in several therapeutic areas:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
